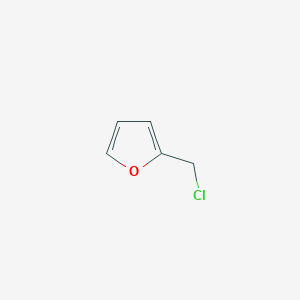

2-(Chloromethyl)furan

説明

Contextualization within Furanic Chemistry and Biomass Valorization

Furanic chemistry is a cornerstone of modern biorefining, concentrating on the conversion of carbohydrates derived from lignocellulosic biomass into furan-based platform chemicals. researchgate.net These chemicals serve as renewable alternatives to petroleum-based feedstocks for the production of fuels, polymers, and fine chemicals. mdpi.com The United States Department of Energy has identified furans as a promising class of platform chemicals, underscoring their potential in a sustainable chemical industry. researchgate.net

The primary furan (B31954) derivatives obtained from biomass are 5-hydroxymethylfurfural (B1680220) (HMF) from hexose (B10828440) (six-carbon) sugars and furfural (B47365) from pentose (B10789219) (five-carbon) sugars. researchgate.net 2-(Chloromethyl)furan, and its close analogue 5-(chloromethyl)furfural (CMF), are typically synthesized from HMF. The conversion involves the substitution of the hydroxyl group in HMF with a chlorine atom, a reaction often carried out using hydrochloric acid. sci-hub.se

This places this compound directly within the value chain of biomass valorization. The process begins with the breakdown of complex carbohydrates from sources like cellulose (B213188) into simpler sugars, which are then dehydrated to form furan rings. acs.org The subsequent chlorination to produce this compound is a critical step that enhances the molecule's reactivity and utility for further chemical transformations. mdpi.com

Rationale for Focused Research on this compound as a Platform Molecule

The focused research on this compound and its derivatives like CMF stems from several key advantages they offer over their hydroxylated counterpart, HMF. These advantages make them more practical and economically viable platform molecules for the biorefinery industry. acs.org

One of the primary advantages is the ability to produce CMF in high yields directly from raw biomass under relatively mild conditions. acs.org This circumvents the often-problematic isolation and purification of HMF, which is known for its instability and high water solubility. mdpi.comnih.gov The hydrophobic nature of this compound facilitates its separation from the aqueous reaction media, simplifying downstream processing. rsc.org

Furthermore, the chlorine atom in this compound is a better leaving group than the hydroxyl group in HMF, making it more reactive in nucleophilic substitution reactions. mdpi.com This enhanced reactivity opens up a wider range of synthetic possibilities for producing high-value chemicals. The reactivity of the chloromethyl group allows for diverse functionalization, including reactions with amines, thiols, and alkoxides.

The versatility of this compound as a platform molecule is demonstrated by its successful conversion into a variety of important chemicals. For instance, it can be efficiently reduced to 2,5-dimethylfuran (B142691) (DMF), a promising biofuel, or oxidized to 2,5-diformylfuran (DFF), a valuable monomer for polymer synthesis. researchgate.netnih.gov

Below are interactive data tables summarizing key research findings on the conversion of this compound derivatives to valuable products.

Table 1: Synthesis of 2,5-Diformylfuran (DFF) from 5-Chloromethylfurfural (CMF)

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cu(OTf)₂ | Pyridine (B92270) N-oxide | Acetonitrile (B52724) | 160 | 5 min | 54 | nih.gov |

| CuCl | Pyridine N-oxide | Acetonitrile | 82 | 24 h | 9 | nih.gov |

| Heterogeneous Copper | Pyridine N-oxide | Acetonitrile | 160 | 2.7 min (flow) | Similar to Cu(OTf)₂ | nih.gov |

Table 2: Synthesis of 2,5-Dimethylfuran (DMF) from 5-Chloromethylfurfural (CMF) Derivatives

| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-(Chloromethyl)-5-(dibutoxymethyl)furan | Pd/C | - | Room Temp | - | - | researchgate.net |

| 5-(Chloromethyl)furfural | Pd/C | Pentane | Room Temp | 40 min | 82 | researchgate.net |

| 5-(Chloromethyl)furfural | Pd-Cl active sites | - | Room Temp | 15 min | 92 | researchgate.net |

| 2-(Chloromethyl)-5-(diethoxymethyl)furan | 5% Pd/C | p-Xylene | - | 40 min | 88 | google.com |

The ability to directly convert biomass into a stable and highly reactive intermediate like this compound, which can then be selectively transformed into a range of valuable products, solidifies its importance as a key platform molecule in the future of sustainable chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBJDIOIDQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277135 | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-88-9 | |

| Record name | 2-(Chloromethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(CHLOROMETHYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethylfuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloromethyl Furan and Its Derivatives

Established Synthesis Pathways for 2-(Chloromethyl)furan

Conventional Chemical Synthesis Routes

Traditional chemical synthesis provides reliable methods for the production of this compound from readily available precursors.

The reaction of furan (B31954) with chloromethyl methyl ether is a known method for the synthesis of this compound. This process typically involves the electrophilic substitution of furan. While specific details on the reaction of furan with chloromethyl methyl ether to produce this compound are not extensively detailed in the provided search results, the synthesis of chloromethyl methyl ether itself is well-documented. For instance, it can be prepared by reacting methylal with an acid chloride in the presence of a catalytic amount of HCl or methanol (B129727), yielding over 95% of the product. google.com

A common and effective method for synthesizing this compound is the reaction of 2-furanmethanol with thionyl chloride. chemicalbook.comgoogleapis.com This reaction proceeds by the conversion of the hydroxyl group of the alcohol into a chlorosulfite intermediate, which then decomposes to yield the desired alkyl chloride and sulfur dioxide. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures, typically ranging from 0 to 20°C. chemicalbook.com For instance, the reaction of 2,5-bis(hydroxymethyl)furan with thionyl chloride in the presence of pyridine (B92270) in chloroform (B151607) at low temperatures (-40°C) has been shown to produce 2,5-bis(chloromethyl)furan in a 75% yield. prepchem.com A similar approach can be applied to 2-furanmethanol to yield this compound.

Interactive Table 1: Conventional Synthesis of this compound Derivatives

| Product | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,5-bis(chloromethyl)furan | Furan-2,5-dimethanol | Thionyl chloride, Pyridine | Chloroform | -40 | 75 | prepchem.com |

| 3-(Chloromethyl)furan | 3-Furanmethanol | Thionyl chloride | Dichloromethane | 0 - 20 | 84 | chemicalbook.com |

Biomass-Derived Feedstock Conversion Strategies

The increasing focus on sustainable chemistry has led to the development of methods for producing this compound and its derivatives from renewable biomass resources.

Direct conversion of carbohydrates into furan derivatives represents a significant advancement in biorefining. Various biomass feedstocks, including simple sugars, cellulose (B213188), corn stover, and chitin (B13524), can be transformed into compounds like 5-(chloromethyl)furfural (CMF), a derivative of this compound.

Sugars: Monosaccharides like fructose (B13574) and glucose are common starting materials. High yields of CMF (around 80%) have been reported from fructose at mild conditions using solvents like chloroform and dichloromethane. mdpi.com Glucose can also be converted, though yields are typically lower (around 40%) due to the initial isomerization step required to form fructose. mdpi.com

Cellulose: As a complex polysaccharide, cellulose requires more stringent conditions for conversion. However, yields of up to 49% CMF have been achieved using catalysts like a mixture of iron(III) chloride and copper(II) chloride. mdpi.com In some cases, CMF can be obtained in high yield and purity directly from cellulosic biomass. researchgate.netrsc.org

Corn Stover: This abundant agricultural residue is a promising feedstock. Studies have shown that corn stover can be converted to CMF with yields as high as 70% using hydrochloric acid as a catalyst and dichloroethane as a solvent. rsc.orgresearchgate.net Other research has reported a 63% yield of CMF from corn stover within one hour at 100°C. researchgate.net

Chitin: Chitin, the second most abundant biopolymer, can also be a source for furan derivatives. The conversion of chitin to CMF has been reported with a yield of 44.5% using hydrochloric acid in dichloroethane at 150°C. rsc.org Other studies have noted the production of CMF from chitin with yields ranging from 9 to 11%. rsc.orgsemanticscholar.org

Interactive Table 2: Direct Conversion of Biomass to 5-(Chloromethyl)furfural (CMF)

| Feedstock | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | CMF Yield (%) | Reference |

| Fructose | HCl | CHCl₃ / DCM | Mild | - | 80 | mdpi.com |

| Glucose | - | Tetrahydrofuran | - | - | 40 | mdpi.com |

| Cellulose | FeCl₃-CuCl₂ | - | - | - | 49 | mdpi.com |

| Corn Stover | HCl | Dichloroethane | 100 | 3 | 70 | rsc.org |

| Chitin | HCl | Dichloroethane | 150 | 1 | 44.5 | rsc.org |

An alternative biomass-derived route involves the initial production of 5-(hydroxymethyl)furfural (HMF), a key platform chemical, followed by its chlorination to CMF. HMF is produced through the acid-catalyzed dehydration of hexose (B10828440) sugars. mdpi.com The subsequent chlorination of HMF to CMF is typically achieved using a suitable chlorine donor, most commonly hydrochloric acid, in a biphasic system. mdpi.comresearchgate.net This reaction is believed to proceed via an SN1 mechanism in an aqueous medium. mdpi.com The efficiency of this conversion is influenced by the partitioning of HMF into the organic phase. mdpi.com The hydroxyl group in HMF can be readily substituted by a chlorine atom when treated with dry hydrogen halide or other chlorinating agents. rsc.orgresearchgate.net

This two-step process allows for the utilization of well-established HMF production methods while providing a pathway to the more stable and easily separable CMF. cetjournal.it

Synthesis from Other Furan Derivatives

The preparation of this compound often involves the chemical modification of other readily available furan compounds. A primary and conventional route is the chlorination of furfuryl alcohol. This transformation can be achieved using various chlorinating agents. For instance, the reaction of 5-[(Dimethylamino)methyl]furfuryl alcohol with thionyl chloride in a solvent like acetonitrile (B52724) or dichloromethane effectively replaces the hydroxyl group with a chlorine atom to yield the corresponding this compound derivative. google.comrsc.org This method is a standard procedure for converting alcohols to alkyl chlorides. google.com Another approach starts from furfural (B47365), which can be converted to furfuryl alcohol and subsequently chlorinated. google.com Additionally, the direct conversion of 5-(hydroxymethyl)furfural (HMF) to 5-(chloromethyl)furfural (CMF), a key this compound derivative, can be accomplished through reaction with hydrochloric acid or other reagents like those derived from Vilsmeier chemistry. nih.gov The reaction of 2-(chloromethyl)furans with nucleophiles like aqueous potassium cyanide has also been studied to understand their chemical behavior and synthetic utility. acs.org

Advanced Synthetic Approaches and Reaction Systems

To overcome the limitations of traditional batch syntheses, such as low yields and difficult product isolation, advanced reactor systems and methodologies have been developed. google.com These approaches aim to enhance reaction efficiency, selectivity, and scalability, making the production of this compound and its derivatives more viable for industrial application.

Biphasic reaction systems are a significant advancement for the synthesis of furan derivatives like 5-(chloromethyl)furfural (CMF) from carbohydrates. mdpi.com These systems typically consist of an aqueous phase, where the acid-catalyzed dehydration of sugars occurs, and an organic extraction solvent. mdpi.com This setup allows for the in situ extraction of the furan product from the aqueous phase as it is formed. mdpi.com

This continuous removal of the product into the organic phase serves two critical purposes: it prevents the product from undergoing undesired side reactions, such as rehydration to levulinic and formic acids or self-condensation into humin polymers, and it simplifies downstream separation and purification. mdpi.com High yields of CMF have been reported from fructose at mild conditions using solvents like chloroform (CHCl₃) and dichloromethane (DCM). mdpi.com The use of a biphasic aq. HCl-H₃PO₄/CHCl₃ reagent has been described for preparing CMF from various feedstocks, including fructose, sucrose, glucose, and cellulose. nih.gov The choice of solvent and reaction conditions is crucial for maximizing selectivity and yield. mdpi.comacs.org

Table 1: Examples of Biphasic Systems for 5-(Chloromethyl)furfural (CMF) Production

| Feedstock | Aqueous Phase | Organic Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fructose | aq. HCl | Dichloromethane (DCM) | Mild | 80% | mdpi.com |

| Fructose | aq. HCl | Chloroform (CHCl₃) | Mild | 80% | mdpi.com |

| Fructose | aq. HCl | Toluene | 65 | 72% | mdpi.com |

| Fructose | aq. HCl-H₃PO₄ | Chloroform (CHCl₃) | 45 | 46.8% | nih.gov |

Continuous flow processing offers significant advantages over batch production, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and potential for seamless scalability. For the synthesis of CMF, micro- and milli-structured coiled flow inverters have been employed. mdpi.comresearchgate.net In one such system, using HCl as a catalyst, researchers noted that no discernible side products were formed, highlighting the high selectivity of the process. mdpi.comresearchgate.net Another approach utilized a continuous flow-packed bed reactor with a smopex-101 and TiO₂ catalyst for the UV-ultrasonic synthesis of CMF from soluble starch. mdpi.com Continuous flow reactors have also been used to produce CMF from fructose in a biphasic system with yields up to 81%. nih.gov These systems demonstrate a path towards the efficient, large-scale industrial production of CMF. researchgate.net

The choice of catalyst is pivotal in the synthesis of this compound derivatives. While mineral acids like HCl are common, solid acid catalysts are gaining attention due to their ease of separation and recyclability. mdpi.comresearchgate.net Acidic resins, such as Amberlyst-15, have been successfully used as catalysts. mdpi.com For example, Amberlyst-15 catalyzed the esterification of CMF to 2-(chloromethyl)-5-(diacetoxymethyl)furan in a solvent-free process. mdpi.com The combination of metal catalysts (e.g., Pt/C) and solid acid resins (e.g., Amberlite® IR-120H) has shown excellent cooperative effects in the conversion of related furanic compounds, suggesting potential for similar applications in CMF synthesis pathways. researchgate.net

Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste, cost, and environmental impact. The synthesis of derivatives from CMF has been achieved under such conditions. A notable example is the oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) using tert-butyl hypochlorite (B82951) (TBHC), which proceeds by simply stirring the neat reagents at room temperature. rsc.orgrsc.org Similarly, the synthesis of certain diesters from CMF can be performed under organic solvent-free conditions, yielding good to excellent results. rsc.org An Amberlyst-15 acidic resin has also been employed as a catalyst in the solvent-free esterification of CMF. mdpi.com These methods demonstrate the feasibility of producing valuable furan derivatives through more environmentally benign processes. rsc.org

Synthesis of Key this compound Derivatives

This compound and its analogue 5-(chloromethyl)furfural (CMF) are valuable platform chemicals for the synthesis of a wide array of derivatives. The reactive chloromethyl group and other functionalities on the furan ring allow for diverse chemical transformations. researchgate.net

One important transformation is the conversion of the aldehyde group in CMF. For example, CMF can be oxidized to 5-chloromethyl-2-furoic acid. google.com A particularly useful synthetic intermediate, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), is synthesized in high yield by treating CMF with tert-butyl hypochlorite in a solvent-free reaction. rsc.orgresearchgate.net This acid chloride is significantly more reactive than the chloromethyl group, allowing for selective reactions. rsc.org It can be readily converted into various esters, such as ethyl 5-(chloromethyl)furan-2-carboxylate, by reaction with an appropriate alcohol. rsc.orgrsc.orgescholarship.org

Another class of derivatives is formed by reacting the aldehyde group of CMF with alcohols to form acetals. The reaction of CMF with n-butanol in the presence of an acid catalyst yields 2-(chloromethyl)-5-(dibutoxymethyl)furan. google.com Furthermore, CMF can be used as a starting material for the production of 2,5-dimethylfuran (B142691), a potential biofuel, through processes that may involve derivatization of the aldehyde followed by hydrogenation. google.com

Table 2: Synthesis of Selected this compound Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | 1. tert-Butyl hypochlorite 2. Ethanol (B145695) | Ethyl 5-(chloromethyl)furan-2-carboxylate | 82% | rsc.orgescholarship.org |

| 5-(Chloromethyl)furfural (CMF) | n-Butanol, HCl | 2-(Chloromethyl)-5-(dibutoxymethyl)furan | 98% | google.com |

| 5-(Chloromethyl)furfural (CMF) | tert-Butyl hypochlorite | 5-(Chloromethyl)furan-2-carbonyl chloride | High | rsc.orgresearchgate.net |

Preparation of 5-(Chloromethyl)furan-2-Carboxylates

The preparation of 5-(chloromethyl)furan-2-carboxylates is a crucial step in the functionalization of CMF. These esters are valuable precursors for various applications. Two primary synthetic routes have been established: the oxidation of CMF followed by esterification, and the direct chloromethylation of furan-2-carboxylates.

One effective method involves the selective oxidation of the aldehyde group in CMF to an acid chloride, which is then esterified. Specifically, CMF can be treated with tert-butyl hypochlorite (t-BuOCl) to yield 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). researchgate.netrsc.org This intermediate can be directly reacted with an alcohol without purification to produce the corresponding ester. For instance, reaction with ethanol at 50°C for 6 hours results in ethyl 5-(chloromethyl)furan-2-carboxylate in high yield. escholarship.org This two-step, one-pot process is efficient for synthesizing various alkyl 5-(chloromethyl)furan-2-carboxylates. researchgate.net

A study detailed the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate by reacting CMF with tert-butyl hypochlorite at room temperature for 24 hours, followed by the addition of absolute ethanol and heating at 50°C for 6 hours, achieving an isolated yield of 83%. researchgate.netrsc.org A similar procedure for the methyl ester involved reacting the intermediate CMFCC with methanol and potassium carbonate at room temperature for 2 hours, affording methyl 5-(chloromethyl)furan-2-carboxylate in a 96% yield after purification. escholarship.org

Another established method is the Blanc-type chloromethylation of commercially available furan-2-carboxylates. nih.govgeorganics.sk This reaction typically involves treating methyl furan-2-carboxylate (B1237412) with paraformaldehyde and anhydrous hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. georganics.sk This direct approach provides an alternative route to these important intermediates.

The choice of ester group can be important. For example, a tert-butyl group can be introduced to prevent nucleophilic attack on the carbonyl carbon, although its synthesis can be more challenging than for less sterically hindered esters like methyl and ethyl esters. escholarship.org

Table 1: Synthesis of 5-(Chloromethyl)furan-2-Carboxylates

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)furfural | 1. t-BuOCl2. Ethanol | Ethyl 5-(chloromethyl)furan-2-carboxylate | 83% | researchgate.netrsc.org |

| 5-(Chloromethyl)furfural | 1. t-BuOCl2. Methanol, K₂CO₃ | Methyl 5-(chloromethyl)furan-2-carboxylate | 96% | escholarship.org |

Synthesis of 5-(Alkoxymethyl)furfurals

5-(Alkoxymethyl)furfurals (AMFs) are another important class of CMF derivatives with potential applications as biofuels and chemical intermediates. These compounds are typically synthesized through the nucleophilic substitution of the chlorine atom in CMF with an alcohol.

A general and high-yielding protocol involves reacting CMF or its bromo-analog, 5-(bromomethyl)furfural (BMF), with a monohydric alcohol. researchgate.netresearchgate.net For lower alcohols like methanol to 1-butanol, the reaction proceeds efficiently at temperatures between room temperature and 50°C for about 3 hours, without the need for a base. researchgate.netresearchgate.net For instance, reacting CMF with methanol as the solvent at room temperature for 3 hours yields 5-(methoxymethyl)furfural (MMF). researchgate.net

The reactivity of the alcohol decreases with increasing chain length or steric hindrance. researchgate.netresearchgate.net For less reactive alcohols, such as 1-pentanol (B3423595), 1-hexanol, and 2-propanol, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can significantly improve the reaction rate and yield. researchgate.netresearchgate.net For example, the reaction of CMF with 1-pentanol in the presence of DIPEA at 65°C for 6 hours gives the corresponding pentyl ether in excellent yield. researchgate.net The HCl generated during the reaction can lead to the formation of by-products like levulinates and humins, especially during work-up, but optimized procedures can minimize these side reactions. researchgate.netcetjournal.it

Kinetic studies on the conversion of CMF to MMF in methanol show that the reaction is accompanied by the formation of acetals of both the starting material and the product, namely 2-(chloromethyl)-5-(dimethoxymethyl)furan and 2-(dimethoxymethyl)-5-(methoxymethyl)furan. cetjournal.it Increasing the reaction temperature can shorten the reaction time while maintaining high yields of the desired AMF. cetjournal.it

Table 2: Synthesis of 5-(Alkoxymethyl)furfurals (AMFs) from CMF

| Alcohol | Base Additive | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methanol | None | Room Temp. | 3 h | 5-(Methoxymethyl)furfural (MMF) | >90% | researchgate.net |

| Ethanol | None | 50°C | 3 h | 5-(Ethoxymethyl)furfural (EMF) | >90% | researchgate.net |

| 1-Butanol | None | 50°C | 3 h | 5-(Butoxymethyl)furfural | >90% | researchgate.net |

| 1-Pentanol | DIPEA | 65°C | 6 h | 5-(Pentoxymethyl)furfural | 94% | researchgate.net |

Formation of 2-(Chloromethyl)-5-(dialkoxymethyl)furans

In addition to the substitution at the chloromethyl group, the aldehyde functionality of CMF can be protected or transformed through the formation of acetals, leading to 2-(chloromethyl)-5-(dialkoxymethyl)furans. These compounds can serve as intermediates where the aldehyde group needs to be masked during subsequent reactions.

The geminal dietherification of the aldehyde group in CMF can be achieved by reacting it with an excess of an alcohol under acidic conditions. A notable example is the synthesis of 2-(chloromethyl)-5-(dibutoxymethyl)furan, which was obtained in a high yield of 98% by reacting CMF with n-butanol at 0°C for one hour, using hydrochloric acid as the catalyst. mdpi.com The choice of a higher boiling point alcohol like n-butanol can be advantageous for the separation and purification of the product. mdpi.com

Similarly, the reaction of CMF in methanol leads to the formation of 2-(chloromethyl)-5-(dimethoxymethyl)furan (CMFA) as an intermediate alongside the main substitution product, MMF. cetjournal.it This acetal (B89532) formation is a reversible reaction catalyzed by the HCl generated in situ. cetjournal.it

An alternative to dialkoxymethylfurans is the formation of diacetoxymethyl derivatives. The reaction of CMF with acetic anhydride (B1165640) in a solvent-free system, catalyzed by the solid acid resin Amberlyst-15, at 50°C for 30 minutes, produces 2-(chloromethyl)-5-(diacetoxymethyl)furan in a 92% yield. mdpi.com This method offers a simple and efficient way to protect the aldehyde group.

These acetalization reactions highlight the dual reactivity of CMF and provide pathways to a wider range of functionalized furanic compounds.

Table 3: Synthesis of 2-(Chloromethyl)-5-(dialkoxymethyl)furans and Derivatives

| Starting Material | Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(Chloromethyl)furfural | n-Butanol, HCl | 0°C | 1 h | 2-(Chloromethyl)-5-(dibutoxymethyl)furan | 98% | mdpi.com |

| 5-(Chloromethyl)furfural | Acetic Anhydride, Amberlyst-15 | 50°C | 30 min | 2-(Chloromethyl)-5-(diacetoxymethyl)furan | 92% | mdpi.com |

Reaction Mechanisms and Chemical Reactivity of 2 Chloromethyl Furan

Electrophilic Nature of the Chloromethyl Group and Nucleophilic Interactions

The chemical reactivity of 2-(chloromethyl)furan is fundamentally governed by the electrophilic character of the carbon atom in the chloromethyl (-CH2Cl) group. The electronegative chlorine atom induces a dipole, rendering the adjacent carbon atom electron-deficient and thus a prime target for nucleophiles. However, the interaction is more complex than a simple inductive effect.

A key feature of this compound is the participation of the furan (B31954) ring's oxygen atom in stabilizing the transition state of nucleophilic reactions. Upon heterolytic cleavage of the carbon-chlorine bond, a carbocation is formed. This cation is significantly stabilized by resonance, a phenomenon similar to that observed in benzyl (B1604629) cations. The electron-donating nature of the furan's oxygen atom allows for the delocalization of the positive charge across the furan ring system. This delocalization extends to the C5 position, creating a second electrophilic site on the ring itself. stackexchange.com Consequently, nucleophiles can interact not only at the chloromethyl carbon but also at the C5 position of the furan ring, leading to a fascinating and complex reaction profile. stackexchange.com

Nucleophilic Substitution Reactions

The presence of a good leaving group (chloride) on a resonance-stabilized carbon makes this compound highly susceptible to nucleophilic substitution. cymitquimica.com This reactivity has been harnessed to synthesize a wide variety of furan derivatives.

Reactivity with Diverse Nucleophiles (e.g., Cyanide, Alcohols, Amines)

This compound readily reacts with a broad spectrum of nucleophiles. cymitquimica.com Classic examples include reactions with cyanide, alcohols, and amines, which lead to the formation of nitriles, ethers, and substituted amines, respectively.

Cyanide: The reaction with potassium cyanide in aqueous solutions has been studied in detail and serves as a prime example of the compound's dual reactivity. It yields a mixture of both 2-(cyanomethyl)furan and 5-cyano-2-methylfuran. stackexchange.comacs.org

Alcohols: In the presence of alcohols, such as methanol (B129727), this compound undergoes etherification. Studies on the related compound 5-(chloromethyl)furfural (CMF) show that this reaction proceeds to form the corresponding methoxymethyl derivative. cetjournal.it

Amines: Various secondary amines, including piperidine (B6355638) and morpholine, have been shown to react with furan derivatives, displacing a leaving group to form aminofurans. chempap.org This reactivity pattern is applicable to this compound for the synthesis of furfurylamines.

| Nucleophile | Example Reagent | Primary Product Type | Reference |

|---|---|---|---|

| Cyanide | Potassium Cyanide (KCN) | Nitrile | stackexchange.com, acs.org |

| Alcohol | Methanol (CH₃OH) | Ether | cetjournal.it |

| Amine | Piperidine, Morpholine | Substituted Amine | chempap.org |

| Azide | Sodium Azide (NaN₃) | Azide | cymitquimica.com |

Regioselectivity in Substitution (e.g., 5- versus 2-Position Attack)

A distinctive feature of this compound's reactivity is the competition between two modes of nucleophilic attack. The expected "normal" substitution occurs at the carbon of the chloromethyl group (the C2 side-chain), displacing the chloride ion. acs.org However, an "abnormal" or "cine-substitution" can also occur, where the nucleophile attacks the electrophilic C5 position of the furan ring. stackexchange.comacs.org

This unusual regioselectivity arises from the resonance stabilization of the carbocation intermediate, which distributes the positive charge onto the furan ring, particularly at the C5 position. stackexchange.com This makes the C5 carbon an alternative electrophilic center, susceptible to nucleophilic attack. The result is a mixture of 2-substituted and 5-substituted furan products. stackexchange.com

Influence of Reaction Conditions (Temperature, Concentration, Solvent) on Product Distribution

The distribution between normal (C2-attack) and abnormal (C5-attack) products is highly dependent on the reaction conditions.

Solvent: The choice of solvent is critical. The formation of the 5-substituted product is notably observed in protic solvents. stackexchange.com Protic solvents can facilitate the tautomerization step required after the initial attack at the C5 position to restore the aromaticity of the furan ring. stackexchange.com In reactions with potassium cyanide, the use of an aqueous solution leads to a mixture of products, whereas aprotic solvents would be expected to favor the normal substitution product. stackexchange.comchemguide.co.uk

Temperature: Temperature influences the rate of reaction and can affect product distribution. In the etherification of the related 5-(chloromethyl)furfural with methanol, increasing the temperature from 10 °C to 50 °C significantly accelerates the reaction, leading to higher yields of the ether product over shorter time frames. cetjournal.it

Concentration: The concentration of reactants can also play a role, with studies on substituted 2-(chloromethyl)furans showing that changes in reactant ratios can significantly alter the product distribution. researchgate.net

| Condition | Effect | Example | Reference |

|---|---|---|---|

| Solvent | Protic solvents (e.g., water) enable attack at the C5 position. | Reaction with KCN in aqueous solution gives a 60:40 ratio of 5-substituted to 2-substituted product. | stackexchange.com |

| Temperature | Higher temperatures increase the reaction rate. | In methanolysis of CMF, yield of ~60% is achieved in 1.5 hours at 50 °C. | cetjournal.it |

| Reactant | Substituents on the furan ring affect the isomeric product ratio. | Electronic effects of substituents rationalize the observed changes in nitrile product distribution. | acs.org |

Mechanistic Pathways of Nucleophilic Displacements

The nucleophilic displacement reactions of this compound can proceed through multiple mechanistic pathways.

The "normal" substitution at the chloromethyl group can be described by the classic S(_N)1 or S(_N)2 mechanisms. libretexts.org An S(_N)1 pathway involves the initial, slow dissociation of the chloride ion to form a resonance-stabilized carbocation, which is then rapidly attacked by the nucleophile. mdpi.com An S(_N)2 mechanism would involve a concerted, single-step process where the nucleophile attacks the carbon atom as the chloride ion departs. libretexts.org Given the stability of the intermediate carbocation, an S(_N)1-like mechanism is considered highly plausible.

The "abnormal" substitution at the C5 position follows a more complex pathway. The proposed mechanism involves:

Initial attack of the nucleophile at the electron-deficient C5 position of the furan ring. stackexchange.com

This attack disrupts the aromatic system, forming a non-aromatic intermediate. stackexchange.com

A subsequent rearrangement of the double bonds within the ring occurs, leading to the expulsion of the chloride ion from the C2 side-chain and the formation of an exocyclic methylene (B1212753) intermediate. stackexchange.com

Finally, a tautomerization step, facilitated by a protic solvent, restores the aromaticity of the furan ring to yield the final 5-substituted product. stackexchange.com

Oxidation Reactions

The chloromethyl group of a furan ring can be oxidized to an aldehyde group. Research on the closely related compound 5-(chloromethyl)furfural (CMF) has demonstrated its conversion to 2,5-diformylfuran (DFF). researchgate.net This transformation can be achieved using various oxidants under different conditions. One effective system employs pyridine (B92270) N-oxide as the oxidant in the presence of a copper(II) triflate catalyst in acetonitrile (B52724), heated by microwave irradiation. researchgate.net This indicates that the chloromethyl group in this compound is susceptible to oxidation, which would likely yield furan-2-carbaldehyde.

Selective Oxidation of the Chloromethyl Moiety to Aldehyde

The chloromethyl group on the furan ring can be selectively oxidized to an aldehyde functional group. This transformation is particularly relevant for derivatives such as 5-(chloromethyl)furfural (CMF), where oxidation of the chloromethyl group yields 2,5-diformylfuran (DFF), a valuable dialdehyde. Historical methods have employed nitric acid for this conversion. More contemporary methods utilize dimethyl sulfoxide (B87167) (DMSO) to achieve this oxidation, yielding the desired product in high yield. researchgate.net

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| Nitric Acid | Reaction for 45 minutes, followed by chloroform (B151607) extraction | Not specified | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 150 °C, 18 hours | 81% | researchgate.net |

Oxidation to Carboxylic Acid Derivatives (e.g., Acid Chlorides)

A significant advancement in the chemistry of chloromethylated furans is the direct, single-step conversion of the aldehyde group in 5-(chloromethyl)furfural (CMF) into an acid chloride, yielding 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). This transformation can be efficiently achieved using tert-butyl hypochlorite (B82951) (t-BuOCl), a reagent that can be prepared from common laboratory chemicals. rsc.org, google.com This method provides a high-yield route to a versatile intermediate, CMFCC, which can be readily converted to other carboxylic acid derivatives like esters. rsc.org The direct oxidation of the aldehyde to a carboxylic acid, such as 5-chloromethyl-2-furoic acid, can also be accomplished using various oxidants, often in aqueous media. google.com

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| tert-Butyl hypochlorite (t-BuOCl) | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | 85% (NMR Yield) | google.com |

Reductive Transformations

The chloromethyl group of this compound and its derivatives can undergo reductive transformations to yield alkylfurans, which are of interest as biofuels and chemical intermediates.

Conversion to Alkylfurans (e.g., 2,5-Dimethylfuran)

The conversion of the chloromethyl group to a methyl group is a key reductive transformation. This is typically achieved through hydrogenolysis of the carbon-chlorine bond. For instance, the ester derivative ethyl 5-(chloromethyl)furoate can be reduced to ethyl 5-methylfuroate via hydrogenolysis. google.com This reaction is a critical step in pathways that aim to produce valuable alkylfurans from biomass-derived precursors. The broader context for this research is often the synthesis of biofuels like 2,5-dimethylfuran (B142691) (DMF) from 5-hydroxymethylfurfural (B1680220) (HMF), a process that involves the reduction of hydroxymethyl or other functionalized methyl groups. semanticscholar.orgrsc.orgscispace.comgoogle.com Catalytic transfer hydrogenation is another effective strategy, using hydrogen donors like methanol over metal catalysts to achieve the reduction of furanic aldehydes to their corresponding alkylfurans. rsc.org, mdpi.com

| Substrate | Product | Reaction Type | Reference |

|---|---|---|---|

| Ethyl 5-(chloromethyl)furoate | Ethyl 5-methylfuroate | Hydrogenolysis | google.com |

Advanced Reaction Studies

Derivatives of this compound are valuable substrates in more complex synthetic transformations, including classic named reactions that enable the formation of new carbon-carbon bonds and heterocyclic structures.

Darzens-Type Epoxidation Reactions

The Darzens reaction, or glycidic ester condensation, is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.org While this compound itself is not a typical substrate, its derivatives can participate in related transformations. Research into the reactivity of CMF-derived molecules has explored Darzens-type epoxidation reactions that proceed through the formation of chiral ammonium (B1175870) ylides. escholarship.org In this variation, the chloromethylfuran derivative acts as a precursor to a stabilized ylide, which then reacts with an aldehyde to furnish the corresponding epoxide. This approach expands the synthetic utility of the furan platform for constructing complex, optically active molecules. rsc.org

The general mechanism involves the deprotonation of an α-halo compound to form a carbanion, which then attacks a carbonyl group. mychemblog.com The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org

Reformatsky Reactions of Furoate Esters

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.org, organic-chemistry.org Furoate esters derived from this compound are suitable substrates for this reaction. Specifically, 5-(chloromethyl)furoate esters have been shown to participate in Reformatsky-type reactions, leading to carbonyl addition products in high yields. escholarship.org This reactivity demonstrates that the furan nucleus is stable under these conditions and that the chloromethyl group can be retained or subsequently transformed. The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, allowing for excellent functional group tolerance. wikipedia.org Chiral ligands derived from 2-furoic acid have also been employed to induce asymmetry in Reformatsky reactions. nih.gov

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition reaction that typically involves a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), usually in the presence of a weak base catalyst. wikipedia.orgbhu.ac.in The product is often an α,β-unsaturated compound, formed after a dehydration step. wikipedia.org

Direct participation of this compound in a Knoevenagel condensation is not typical as it is neither a carbonyl nor a standard active methylene compound. However, it serves as a crucial starting material for synthesizing derivatives that readily undergo this reaction. A key intermediate is 2-furylacetonitrile, which can be synthesized from this compound via a nucleophilic substitution reaction with aqueous potassium cyanide. stackexchange.comacs.org The methylene group in 2-furylacetonitrile is activated by the adjacent electron-withdrawing nitrile group, making it a suitable substrate for Knoevenagel condensation.

In the reaction, a basic catalyst deprotonates the active methylene group of 2-furylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate is then protonated and subsequently undergoes dehydration to yield the final condensed product. organic-chemistry.org

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine | 2-Cyano-3-phenyl-3-(furan-2-yl)acrylonitrile |

| Acetone | Basic Alumina | 2-Cyano-3-(furan-2-yl)-4-methylpenta-2,4-dienenitrile |

| Furfural (B47365) | Ethylenediammonium diacetate | 2-Cyano-3,3-di(furan-2-yl)acrylonitrile |

Reactions with Organometallic Reagents (e.g., Organozinc)

The carbon-chlorine bond in this compound is susceptible to oxidative addition with metals, providing a pathway to various organometallic reagents. Organozinc compounds, in particular, are valuable due to their moderate reactivity and high functional group tolerance. The direct insertion of activated zinc metal into the C-Cl bond of this compound or its derivatives yields a furfurylzinc halide reagent.

This reaction is analogous to the preparation of Grignard reagents. Research on related compounds, such as 5-(chloromethyl)furfural (CMF), has shown that zinc insertion is a facile process. The resulting organozinc reagents behave as potent carbon nucleophiles and can engage in various coupling reactions. escholarship.org For instance, they undergo Reformatsky-type reactions with a range of electrophiles, including aldehydes, ketones, and esters, under mild conditions to afford carbonyl addition products in high yields. escholarship.org This method is a practical tool for converting biomass-derived furanics into more complex organic molecules.

| Furan Derivative | Electrophile | Product Type | Reported Yield |

|---|---|---|---|

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Benzaldehyde | Secondary Alcohol | High |

| 5-(Chloromethyl)furfural | Acetone | Tertiary Alcohol | Good to High |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Ethyl acetate | Ketone | Moderate |

Michaelis-Becker Reaction

The Michaelis-Becker reaction is a classic method for forming a carbon-phosphorus bond. It involves the reaction between a sodium or potassium salt of a dialkyl phosphite (B83602) and an alkyl halide. In this context, this compound acts as the alkyl halide.

The reaction is initiated by treating a dialkyl phosphite, such as diethyl phosphite, with a strong base (e.g., sodium ethoxide) to generate the corresponding phosphite anion. This potent nucleophile then displaces the chloride ion from the chloromethyl group of this compound in a typical Sₙ2 reaction. The product of this reaction is a dialkyl (furan-2-ylmethyl)phosphonate. These phosphonate (B1237965) esters are versatile synthetic intermediates, notably used as reactants in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated alkenes.

| Phosphite Reagent | Base | Product |

|---|---|---|

| Diethyl phosphite | Sodium ethoxide (NaOEt) | Diethyl (furan-2-ylmethyl)phosphonate |

| Dimethyl phosphite | Sodium methoxide (B1231860) (NaOMe) | Dimethyl (furan-2-ylmethyl)phosphonate |

Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring. organic-chemistry.org Furan is a highly reactive heterocycle that is prone to polymerization under the strongly acidic conditions of traditional Friedel-Crafts reactions (e.g., using AlCl₃). google.com Therefore, milder Lewis acid catalysts are required for the successful acylation of furan and its derivatives.

In the case of this compound, the furan ring is activated towards electrophilic substitution. The primary site of acylation is the C5 position, which is the most nucleophilic carbon on the furan ring and is sterically accessible. The reaction involves an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride), and a mild Lewis acid catalyst like zinc chloride or tin(IV) chloride. google.com The catalyst activates the acylating agent, generating a highly electrophilic acylium ion or a related complex, which is then attacked by the electron-rich furan ring. Subsequent deprotonation restores the aromaticity of the ring, yielding a 5-acyl-2-(chloromethyl)furan derivative. These resulting ketones are valuable intermediates for further synthetic transformations. osti.gov

| Acylating Agent | Catalyst | Primary Product |

|---|---|---|

| Acetic anhydride | Zinc chloride (ZnCl₂) | 1-(5-(Chloromethyl)furan-2-yl)ethan-1-one |

| Propionic anhydride | Tin(IV) chloride (SnCl₄) | 1-(5-(Chloromethyl)furan-2-yl)propan-1-one |

| Benzoyl chloride | Iron(III) chloride (FeCl₃) | (5-(Chloromethyl)furan-2-yl)(phenyl)methanone |

Applications of 2 Chloromethyl Furan As a Versatile Chemical Building Block

Precursor for Diverse Heterocyclic Compounds

The reactivity of the chloromethyl group makes 2-(chloromethyl)furan an excellent starting material for synthesizing more complex molecules, including a variety of other heterocyclic compounds. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions where the furfuryl moiety is attached to another molecule.

One notable reaction involves aqueous potassium cyanide, which attacks the furan (B31954) system. The mechanism is influenced by the electron-donating properties of the furan's oxygen atom, which stabilizes a carbocation-like intermediate. This leads to substitution at the 5-position of the furan ring, demonstrating the compound's utility in forming new carbon-carbon bonds and introducing nitrile groups that can be further transformed into other functional groups. stackexchange.com

Furthermore, this compound is an effective furfurylating agent in reactions such as the Williamson ether synthesis. In this SN2 reaction, an alkoxide acts as a nucleophile, attacking the carbon of the chloromethyl group to displace the chloride and form a new ether linkage. wikipedia.orgmasterorganicchemistry.comjk-sci.com This method is broadly applicable for attaching the furan ring to various molecular scaffolds, including other heterocyclic structures, thereby creating more complex chemical entities. While direct, single-step syntheses of diverse heterocycles like pyridines or thiophenes from this compound are not common, multi-step pathways exist. For instance, furan itself can be converted industrially to pyrrole (B145914) by reaction with ammonia (B1221849) over catalysts, establishing a precedent for ring transformation. pharmaguideline.com Research has also been conducted on the synthesis of furyl-substituted pyridines, indicating that furan derivatives serve as foundational structures for building different heterocyclic systems. acs.org

Synthesis of Advanced Furanic Intermediates

This compound is a crucial intermediate for producing a range of advanced furan-based molecules with applications in biofuels, specialty chemicals, and materials science.

Furoate esters are considered high-performance biofuels, and this compound derivatives are key precursors to their synthesis. A common strategy involves the oxidation of the related compound, 5-(chloromethyl)furfural (CMF), to produce 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). This acid chloride is a highly versatile intermediate that readily reacts with alcohols to form various furoate esters. chemicalbook.comuobaghdad.edu.iq

For example, CMFCC can be efficiently converted to ethyl 5-(chloromethyl)furan-2-carboxylate and methyl 5-(chloromethyl)furan-2-carboxylate. These reactions are often high-yielding and can be performed under relatively mild conditions. The resulting esters are valuable not only as potential biofuels but also as intermediates for further chemical synthesis. wikipedia.org

The oxidation of the furan platform also leads to the production of 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer. Pathways have been developed to convert CMF and its derivatives into FDCA, which is a renewable alternative to petroleum-derived terephthalic acid used in polyester (B1180765) production. wikipedia.orgpharmaguideline.com

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | Ethanol (B145695) (EtOH), 50 °C, 6 h | Ethyl 5-(chloromethyl)furan-2-carboxylate | 82% (over two steps from CMF) | wikipedia.org |

| 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | Methanol (B129727) (MeOH), K₂CO₃, room temp, 2 h | Methyl 5-(chloromethyl)furan-2-carboxylate | 96% | wikipedia.org |

The synthesis of furan derivatives containing phosphorus has been explored, leading to novel compounds with potential applications in materials science and as chemical reagents. Research has demonstrated the synthesis of phosphonomethylated derivatives of furancarboxylic acids. These compounds can be converted into the corresponding acid chlorides, alcohols, and aldehydes while keeping the diethoxyphosphorylmethyl group intact. researchgate.net This showcases the robustness of the phosphorus-containing group during various chemical transformations and the utility of furan precursors in creating specialized organophosphorus molecules. Additionally, catalytic Wittig reactions using phosphines provide a pathway for synthesizing highly functionalized furans, further expanding the chemical space accessible from furan-based starting materials. researchgate.net

The combination of the furan moiety with other functional molecules has led to the development of novel ligands for metal chelation. A notable example is the synthesis of a molecule combining furan and salicylic (B10762653) acid units, starting from a 5-(chloromethyl)furan-2-yl propionate (B1217596) derivative. This ligand, 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (NFSA), has been used to prepare transition metal complexes with ions such as Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺. organic-chemistry.org The ability of these combined molecules to act as chelating agents opens up possibilities for applications in catalysis, materials science, and analytical chemistry. organic-chemistry.org

Development of Bio-Based Monomers and Polymeric Materials

A significant application of this compound and its derivatives lies in the production of monomers for bio-based polymers. The furan ring provides rigidity and unique properties to polymer backbones, making furan-based polymers attractive as sustainable alternatives to their petroleum-based counterparts.

The most prominent example is the conversion of furan intermediates to 2,5-furandicarboxylic acid (FDCA). wikipedia.org FDCA is a key bio-based monomer that serves as a replacement for terephthalic acid in the production of polyesters. The resulting polymer, polyethylene (B3416737) furanoate (PEF), exhibits superior properties compared to polyethylene terephthalate (B1205515) (PET), including better gas barrier properties, which makes it highly suitable for packaging applications. stackexchange.comchemicalbook.comuobaghdad.edu.iq The accessibility of FDCA from biomass-derived compounds like 5-(chloromethyl)furfural positions it as a cornerstone of the emerging bio-based economy. wikipedia.orgpharmaguideline.com

In addition to FDCA, other furan-based diols like 2,5-bis(hydroxymethyl)furan (BHMF) are also valuable monomers. These can be used to synthesize a variety of polymers, including polyesters, polycarbonates, and polyurethanes, further demonstrating the versatility of the furan platform in developing sustainable materials.

Monomers for Polyethylene 2,5-Furandicarboxylate (PEF) and Related Polyesters

This compound and its derivatives, particularly 5-(chloromethyl)furfural (CMF), are pivotal precursors for synthesizing monomers used in the production of bio-based polyesters like polyethylene 2,5-furandicarboxylate (PEF). PEF is considered a promising renewable alternative to the petroleum-based polyethylene terephthalate (PET). mdpi.comrsc.org The primary monomers for PEF are 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol. nih.gov this compound derivatives serve as key intermediates in the production of FDCA.

One significant pathway involves the oxidation of CMF. escholarship.org CMF can be oxidized to form 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and subsequently furan-2,5-dicarbonyl chloride (FDCC), a highly reactive derivative that is advantageous for polymerization. rsc.orgresearchgate.net This diacid chloride is more soluble in common organic solvents than FDCA, facilitating its use in producing a range of FDCA derivatives and polymers. researchgate.net The conversion of CMF-derived 2,5-diformylfuran (DFF) to FDCC can be achieved directly using oxidizing agents like tert-butyl hypochlorite (B82951). rsc.org This route is notable because CMF can be produced in high yields directly from raw biomass, offering a more streamlined process compared to routes starting from 5-hydroxymethylfurfural (B1680220) (HMF), which often faces challenges in production and isolation. rsc.orgresearchgate.net

Another crucial monomer derived from this platform is 2,5-bis(hydroxymethyl)furan (BHMF). nih.govresearchgate.net BHMF can be synthesized from CMF through a one-pot reaction involving hydrolysis to HMF as an intermediate, followed by hydrogenation. researchgate.net For instance, a 91% yield of BHMF was achieved from CMF using a Ru/CuOx catalyst in an aqueous phase. researchgate.net BHMF is a versatile diol that can be used in polycondensation reactions to create furan-based polyesters and polyurethanes. nih.govresearchgate.net Although the synthesis of high molecular weight polyesters from BHMF can be challenging due to its thermal instability, solution polymerization and enzymatic polymerization are viable methods. nih.gov

The following table summarizes key monomer synthesis pathways from CMF:

| Starting Material | Target Monomer | Key Reagents/Catalysts | Reported Yield | Reference |

| 5-(Chloromethyl)furfural (CMF) | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | tert-Butyl hypochlorite | High Yield | rsc.org |

| 2,5-Diformylfuran (DFF) (from CMF) | Furan-2,5-dicarbonyl chloride (FDCC) | tert-Butyl hypochlorite | High Yield | rsc.org |

| 5-(Chloromethyl)furfural (CMF) | 2,5-Bis(hydroxymethyl)furan (BHMF) | Ru/CuOx | 91% | researchgate.net |

Incorporation into Novel Polymers with Specific Functionalities

The reactivity of the chloromethyl group makes this compound a valuable building block for incorporating furan rings into a variety of novel polymers with specific functionalities beyond simple polyesters. cymitquimica.com The furan moiety itself imparts rigidity, which can enhance the thermal and mechanical properties of the resulting polymer. researchgate.net

One approach involves converting this compound derivatives into multifunctional monomers for specialized polymer architectures. For example, 2,5-bis(chloromethyl)furan can be synthesized and subsequently used to create monomers like 2,5-bis(azidomethyl)furan, opening pathways to click chemistry for polymer synthesis and modification. researchgate.net Furthermore, furan-based α,ω-diene monomers can be synthesized from furanic aldehydes like 2,5-diformylfuran (DFF), which is derivable from CMF. researchgate.netnih.gov These diene monomers are suitable for acyclic diene metathesis (ADMET) polymerization, a powerful tool for creating well-defined, fully renewable polymers with high molecular weights. researchgate.netnih.gov The resulting polymers possess amenable functional groups that allow for post-polymerization modifications, enabling the tuning of properties such as crystallinity and hydrophobicity. researchgate.net

These novel furanic polymers have shown potential in various applications:

High-Performance Epoxies: Furan-based monomers have been used to prepare high-performance epoxy resins. researchgate.net

Photoactive Materials: Polymers synthesized via ADMET from furan-based dienes have demonstrated photoactive properties. nih.gov

Reversible Organogels: Certain furan polymers can act as a basis for engineering smart materials like reversible organogels. researchgate.net

Strategies for High-Performance Furan-Based Polymers

Developing high-performance polymers from biomass requires strategic monomer design and polymerization techniques to leverage the inherent properties of the bio-based building blocks. For furan-based polymers derived from this compound, several strategies are employed to enhance performance characteristics such as thermal stability and mechanical strength.

A key strategy is to utilize the rigid furan ring, which can be a bio-based substitute for aromatic structures like terephthalic acid in conventional polymers. researchgate.netresearchgate.net The incorporation of furanic structures, such as FDCA derived from CMF, into polyester backbones leads to materials like PEF, which exhibits superior gas barrier properties (lower permeability to O₂, CO₂, and H₂O) and a higher glass transition temperature compared to PET. nih.gov

Another strategy involves avoiding thermal degradation of sensitive furan monomers like BHMF during polymerization. While melt polycondensation is common for polyesters, the instability of BHMF at high temperatures can lead to degradation and discoloration. nih.gov To circumvent this, alternative polymerization methods are used:

Solution Polymerization: Performing the polymerization in a solvent at lower temperatures can prevent thermal degradation, as demonstrated in the synthesis of a high-furan-content polyester from 2,5-furandicarbonyl chloride and BHMF. nih.gov

Enzymatic Polymerization: Lipase-catalyzed synthesis offers a mild and highly selective alternative for producing furan-based polyesters under non-harsh conditions, yielding polymers with controlled structures. acs.org

Acyclic Diene Metathesis (ADMET): This method allows for the synthesis of high molecular weight polymers under mild conditions from furan-containing diene monomers, avoiding the harsh temperatures of polycondensation. researchgate.net

Post-polymerization modification is also a viable strategy. The functional groups within the polymer chains derived from furan monomers can be chemically altered to introduce new properties, such as enhanced crystallization through the formation of hydrogen bonds. researchgate.net

Production of Biofuels and Biofuel Additives

Derivatives of this compound are significant precursors in the synthesis of next-generation biofuels and fuel additives. The focus is on creating molecules that have high energy density and are compatible with existing fuel infrastructure. researchgate.net

Pathways to 2,5-Dimethylfuran (B142691) (DMF)

2,5-Dimethylfuran (DMF) is a highly promising liquid biofuel candidate due to its high energy density (31.5 MJ·L⁻¹), which is comparable to that of gasoline, and its high research octane (B31449) number. researchgate.netacs.org A key advantage of DMF is its low water solubility, which prevents phase separation in fuel blends. researchgate.net

CMF is a versatile starting point for the production of DMF. The conversion typically involves a multi-step catalytic process. One prominent pathway is the catalytic hydrogenation or hydrogenolysis of CMF. mdpi.comresearchgate.net This process targets the reduction of the aldehyde group and the hydrogenolysis of the chloromethyl group to methyl groups. Various catalytic systems have been explored to achieve high yields and selectivity for DMF. mdpi.com For example, a system was described for producing DMF from CMF through the intermediate formation of acetals like 2-(chloromethyl)-5-(diacetoxymethyl)furan, which can be produced in high yields (up to 92%) from CMF. mdpi.comresearchgate.net

The general transformation from CMF to DMF can be summarized in the following reaction steps:

Hydrogenolysis of the C-Cl bond: The chloromethyl group (-CH₂Cl) is converted to a methyl group (-CH₃).

Reduction of the formyl group: The aldehyde group (-CHO) is reduced to a hydroxymethyl group (-CH₂OH) and then further hydrogenolyzed to a methyl group (-CH₃).

These steps are typically carried out using heterogeneous catalysts containing metals like palladium (Pd), ruthenium (Ru), or nickel (Ni) on various supports. acs.orgencyclopedia.pub The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for maximizing the yield of DMF and minimizing the formation of byproducts. acs.org

Synthesis of Specialty Chemicals

The unique chemical structure of this compound and its derivatives makes them valuable intermediates for producing a range of specialty chemicals beyond polymers and fuels. escholarship.org

Biobased Synthetic Colorants

CMF and its derivatives have been successfully used as starting materials for the synthesis of biobased organic dyes and colorants. escholarship.orgresearchgate.net This application provides a sustainable alternative to colorants derived from petrochemicals, which are associated with significant environmental pollution. researchgate.net

One synthetic strategy involves the hydrolysis of CMF to form an angelica lactone intermediate. This intermediate can then undergo condensation reactions with other furanic molecules, such as CMF itself or 2,5-diformylfuran (DFF), to create larger, conjugated molecular systems. researchgate.net These conjugated structures act as strong chromophores, resulting in materials with bright colors in the yellow-to-red region of the visible spectrum. escholarship.orgresearchgate.net

Another approach utilizes furylogous malonate esters derived from CMF. These compounds can react with aromatic aldehydes under Knoevenagel conditions to produce colored compounds. escholarship.org This research demonstrates the potential to develop a wide palette of synthetic dyes and pigments entirely from renewable, biomass-derived sources. researchgate.net

Analytical and Characterization Methodologies in 2 Chloromethyl Furan Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 2-(chloromethyl)furan, providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. Experiments are typically conducted in deuterated solvents such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. illinois.edudoi.org

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple and highly characteristic. It should display signals corresponding to the three distinct protons on the furan (B31954) ring and the two protons of the chloromethyl group.

The protons on the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 (H5) is expected to be the most deshielded, appearing as a multiplet around 7.4 ppm. The protons at positions 3 and 4 (H3 and H4) would appear as multiplets in the range of 6.3-6.4 ppm.

The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and are adjacent to an electron-withdrawing chlorine atom and the furan ring. They are expected to produce a sharp singlet at approximately 4.5-4.7 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected.

The carbon atom at position 2 (C2), to which the chloromethyl group is attached, would be highly deshielded, with a predicted chemical shift in the range of 152-154 ppm.

The carbon at position 5 (C5) is expected to resonate around 143-144 ppm.

The carbons at positions 3 and 4 (C3 and C4) would appear in the range of 108-112 ppm.

The carbon of the chloromethyl group (-CH₂Cl) is anticipated to have a signal around 38-40 ppm.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H5 | ~7.4 | Multiplet |

| H3 | ~6.4 | Multiplet | |

| H4 | ~6.3 | Multiplet | |

| -CH₂Cl | 4.5 - 4.7 | Singlet | |

| ¹³C | C2 | 152 - 154 | - |

| C5 | 143 - 144 | - | |

| C3 | 108 - 112 | - | |

| C4 | 108 - 112 | - | |

| -CH₂Cl | 38 - 40 | - |

Mass Spectrometry (GC-MS)

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum provides a molecular fingerprint that aids in its identification.

The molecular weight of this compound is approximately 116.54 g/mol . nih.gov The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to the molecule with the ³⁵Cl isotope, and a smaller peak at m/z 118 (the M+2 peak), corresponding to the ³⁷Cl isotope in its natural abundance ratio of approximately 3:1.

Key fragmentation pathways include the loss of a chlorine atom and the cleavage of the chloromethyl group.

Loss of Chlorine: A prominent peak is expected at m/z 81, resulting from the loss of the chlorine radical ([M-Cl]⁺). This corresponds to the stable furfuryl cation.

Ring Fragmentation: The furan ring itself can fragment, leading to characteristic ions such as the cyclopropenyl cation at m/z 39. nih.gov

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 118 | Molecular Ion (³⁷Cl) | [C₅H₅³⁷ClO]⁺ |

| 116 | Molecular Ion (³⁵Cl) | [C₅H₅³⁵ClO]⁺ |

| 81 | [M-Cl]⁺ | [C₅H₅O]⁺ |

| 39 | Cyclopropenyl cation | [C₃H₃]⁺ |

Infrared (FT-IR) and UV-Visible Spectroscopy

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The spectrum of this compound would show characteristic absorption bands for the furan ring and the alkyl halide group.

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹, corresponding to the C-H stretching vibrations of the furan ring. globalresearchonline.net

C=C Stretch: The carbon-carbon double bond stretching vibrations within the furan ring typically appear in the region of 1500-1600 cm⁻¹. libretexts.org

C-O-C Stretch: The asymmetric and symmetric stretching of the C-O-C ether linkage in the furan ring gives rise to strong absorptions, typically in the 1000-1250 cm⁻¹ region. vscht.cz

C-H Bending: Out-of-plane C-H bending vibrations for the substituted furan ring are expected in the 700-900 cm⁻¹ range. globalresearchonline.net

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Furan Ring |

| 1500 - 1600 | C=C Stretch | Furan Ring |

| 1000 - 1250 | C-O-C Stretch | Furan Ring (Ether) |

| 700 - 900 | C-H Bend (out-of-plane) | Furan Ring |

| 600 - 800 | C-Cl Stretch | Alkyl Halide |

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound contains a furan ring, which is a chromophore that absorbs light in the ultraviolet region. The absorption is due to π → π* transitions within the conjugated system of the ring. Based on data for similar furan derivatives, this compound is expected to exhibit a maximum absorption (λmax) in the UV range, likely between 215 and 225 nm.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of furanic compounds. For this compound, a reversed-phase HPLC method is typically suitable. This involves a nonpolar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A photodiode array (PDA) or a standard UV detector can be used for detection.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8, e.g., 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water (often acidified with sulfuric or acetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector or Photodiode Array (PDA) detector set at the λmax of the compound (~220 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas chromatography is an ideal method for the analysis of volatile compounds like this compound. The sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection.

| Parameter | Description |

|---|---|

| Column | Capillary column with a nonpolar or mid-polarity stationary phase, such as HP-5MS (5% Phenyl Methyl Siloxane) or a polyethylene (B3416737) glycol (WAX) phase. rsc.org |

| Carrier Gas | Helium or Argon at a constant flow rate (e.g., 1 mL/min). rsc.org |

| Injector Temperature | 200 - 280 °C |

| Oven Program | Initial temperature around 40-50 °C, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 200-250 °C. rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Ion-Exchange Chromatography for Precursor Analysis

Ion-exchange chromatography (IEC) serves as a powerful analytical technique for the separation and quantification of ionizable molecules. In the context of this compound synthesis, a critical precursor is 5-(hydroxymethyl)furfural (HMF), which is often produced from the acid-catalyzed dehydration of carbohydrates found in biomass. Monitoring the concentration and purity of HMF in complex matrices like biomass hydrolysates is essential for optimizing the subsequent conversion to this compound. High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) has been established as a robust method for this purpose. labbulletin.comthermofisher.com

This technique is particularly well-suited for analyzing polar compounds like HMF, which can be challenging to retain and resolve using traditional reversed-phase HPLC methods. thermofisher.com The HPAE-PAD method offers high selectivity and sensitivity without the need for sample derivatization.

Methodology and Findings

Detailed research has demonstrated a specific HPAE-PAD method for the accurate determination of HMF in various samples, including those relevant to biofuel and chemical production from biomass. thermofisher.comlabcompare.com The methodology typically employs a high-capacity, polymer-based anion-exchange column, such as the Dionex CarboPac PA1, which is designed for the separation of carbohydrates and related compounds. thermofisher.com

Separation is achieved using an electrolytically generated hydroxide (B78521) eluent gradient. This approach avoids the need to manually prepare alkaline mobile phases and provides excellent baseline stability and reproducibility. thermofisher.com Detection is performed using a pulsed amperometric detector with a disposable gold working electrode. PAD is a highly sensitive detection technique for electroactive compounds like HMF, allowing for quantification at very low levels without interference from other non-electroactive matrix components. labbulletin.comthermofisher.com

The performance of the HPAE-PAD method for HMF analysis has been rigorously validated, demonstrating a broad linear range, low detection limits, and high precision. labbulletin.comthermofisher.com

Table 1: Performance Characteristics of HPAE-PAD for HMF Analysis

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.04 µg/mL |

| Limit of Quantitation (LOQ) | 0.10 µg/mL |

| Linear Range | Broad (specific range dependent on calibration) |

Data sourced from Thermo Fisher Scientific Application Note 270. thermofisher.com

Precision is a key indicator of a method's reliability. Replicate injections of HMF standards at concentrations relevant for both food and biomass applications have shown excellent reproducibility for both retention time and peak area. thermofisher.com

Table 2: Precision of the HPAE-PAD Method for HMF Analysis

| Concentration | Retention Time RSD (%) | Peak Area RSD (%) |

|---|---|---|

| 0.5 µg/mL | 0.12 | 0.50 |

| 5.0 µg/mL | 0.10 | 0.14 |

Data represents seven replicate injections. RSD: Relative Standard Deviation. Sourced from Thermo Fisher Scientific Application Note 270. thermofisher.com